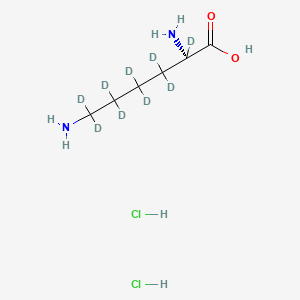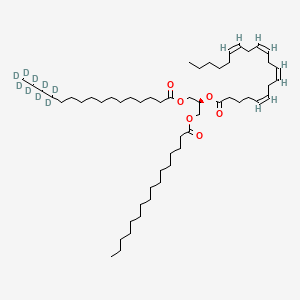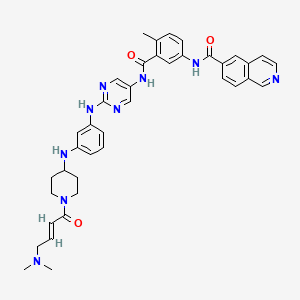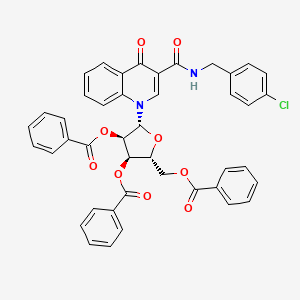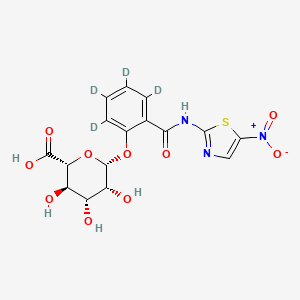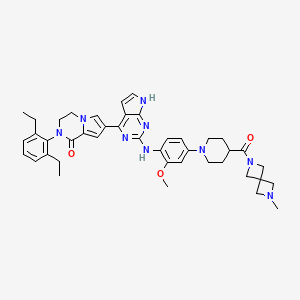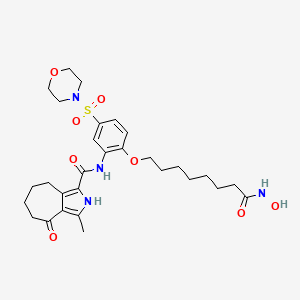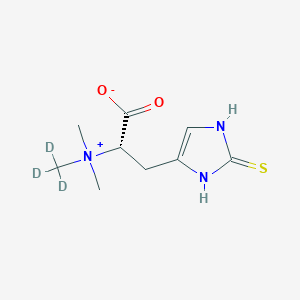
Ergothioneine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ergothioneine-d3 is a stable isotope-labeled derivative of ergothioneine, a naturally occurring antioxidant. Ergothioneine itself is a sulfur-containing histidine derivative found in various organisms, including fungi and some bacteria. It is known for its potent antioxidant properties and its ability to protect cells from oxidative stress. This compound is used in scientific research to study the metabolism and biological effects of ergothioneine due to its stable isotope labeling, which allows for precise tracking in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ergothioneine-d3 involves the incorporation of deuterium atoms into the ergothioneine molecule. One common method is the chemical synthesis route, which starts with histidine as the precursor. The process involves several steps, including methylation, thiolation, and deuterium exchange reactions. The reaction conditions typically require controlled temperatures, specific catalysts, and deuterated reagents to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound can be achieved through fermentation using genetically engineered microorganisms. Yeast strains, such as Saccharomyces cerevisiae, are often used for this purpose. The yeast is engineered to express the necessary enzymes for ergothioneine biosynthesis, and the fermentation process is optimized to maximize yield. The final product is then purified through various chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Ergothioneine-d3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced back to its thiol form from its oxidized state.
Substitution: Substitution reactions can occur at the sulfur atom or the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiol form of this compound.
Substitution: Substituted derivatives at the sulfur or imidazole ring.
Applications De Recherche Scientifique
Ergothioneine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer to study the chemical properties and reactions of ergothioneine.
Biology: Helps in understanding the role of ergothioneine in cellular processes and its distribution in tissues.
Medicine: Investigated for its potential therapeutic effects in diseases related to oxidative stress, such as neurodegenerative diseases and cardiovascular diseases.
Industry: Used in the development of antioxidant supplements and cosmetics
Mécanisme D'action
Ergothioneine-d3 exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. The compound is transported into cells via the organic cation transporter novel-type 1 (OCTN1), which is highly expressed in tissues prone to oxidative stress. Once inside the cell, this compound can localize to mitochondria and other organelles, where it neutralizes free radicals and supports cellular antioxidant defenses .
Comparaison Avec Des Composés Similaires
Ovothiol: Another sulfur-containing histidine derivative with antioxidant properties.
Selenoneine: A selenium-containing analog of ergothioneine with similar antioxidant functions.
Glutathione: A tripeptide with potent antioxidant activity, commonly found in cells
Uniqueness of Ergothioneine-d3: this compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in biological systems. This makes it an invaluable tool for studying the metabolism and biological effects of ergothioneine. Additionally, its specific transport mechanism via OCTN1 and its ability to localize to mitochondria and other organelles set it apart from other antioxidants .
Propriétés
Formule moléculaire |
C9H15N3O2S |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
(2S)-2-[dimethyl(trideuteriomethyl)azaniumyl]-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoate |
InChI |
InChI=1S/C9H15N3O2S/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15)/t7-/m0/s1/i1D3 |
Clé InChI |
SSISHJJTAXXQAX-LNEZGBMJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[N+](C)(C)[C@@H](CC1=CNC(=S)N1)C(=O)[O-] |
SMILES canonique |
C[N+](C)(C)C(CC1=CNC(=S)N1)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





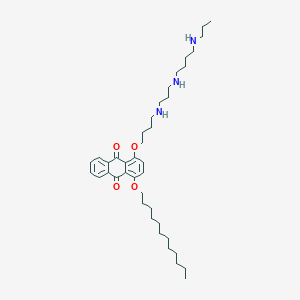
![(2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B12416301.png)
